2-Mercaptobenzoyl chloride
Overview
Description
2-Mercaptobenzoyl chloride is an organosulfur compound with the molecular formula C7H5ClOS. It is characterized by the presence of a mercapto group (-SH) and a benzoyl chloride group (-COCl) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
2-Mercaptobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, through thiol-specific reactions.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting thiol-containing enzymes.
Future Directions
Research on compounds similar to 2-Mercaptobenzoyl chloride continues to be a topic of interest. For instance, modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed, covering the literature since 2015 . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
Mechanism of Action
Target of Action
2-Mercaptobenzoyl chloride is a bioactive compound that interacts with several enzymes. It is reported to be a potent mechanism-based inhibitor of enzymes like acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . These enzymes play crucial roles in various biological processes, including lipid metabolism and neurotransmitter degradation, respectively.
Mode of Action
The compound’s interaction with its targets involves the formation of a covalent bond, which inhibits the activity of the enzyme. This inhibition can lead to changes in the metabolic pathways regulated by these enzymes .
Biochemical Pathways
The inhibition of acyl coenzyme A cholesterol acyltransferase can affect the cholesterol metabolism pathway, potentially leading to decreased cholesterol synthesis. Similarly, the inhibition of monoamine oxidase can impact the degradation of neurotransmitters, affecting neural signaling .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific enzymes it inhibits. For instance, inhibition of acyl coenzyme A cholesterol acyltransferase could lead to altered lipid profiles in cells, while inhibition of monoamine oxidase could affect neurotransmitter levels .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of other compounds, indicating that it may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 2-Mercaptobenzoyl chloride is not well-defined. It is known to participate in chemical reactions, but the specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied .
Dosage Effects in Animal Models
There is currently limited information available on the effects of varying dosages of this compound in animal models . Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptobenzoyl chloride can be synthesized through the reaction of thiosalicylic acid with thionyl chloride. The reaction typically involves the following steps:
- Thiosalicylic acid is treated with thionyl chloride.
- The reaction mixture is heated under reflux conditions.
- The product is then purified through distillation or recrystallization to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous distillation processes helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The benzoyl chloride group can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include amides, esters, and thioesters.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include benzyl alcohol derivatives
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Known for its antimicrobial and antifungal activities.
2-Mercaptobenzoic Acid: Used in the synthesis of various organic compounds.
2-Mercaptobenzimidazole: Employed in the development of pharmaceuticals and agrochemicals.
Comparison: 2-Mercaptobenzoyl chloride is unique due to the presence of both a mercapto group and a benzoyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. Unlike 2-mercaptobenzothiazole and 2-mercaptobenzoic acid, which are primarily used for their biological activities, this compound is widely used as a chemical intermediate in various synthetic processes .
Properties
IUPAC Name |
2-sulfanylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBBURGBZGXNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2,2′-Trisulfanediyldibenzoyl Chloride in relation to 2-Mercaptobenzoyl chloride?
A1: The formation of 2,2′-Trisulfanediyldibenzoyl Chloride as a byproduct, even if in low yield, during the synthesis of this compound from thiosalicylic acid and thionyl chloride provides insights into the reaction mechanism []. By understanding the conditions that lead to this byproduct, chemists can potentially optimize the reaction conditions to favor the formation of the desired major product, this compound.
Q2: What kind of structural information about 2,2′-Trisulfanediyldibenzoyl Chloride does the research provide?
A2: The research confirms the molecular structure of 2,2′-Trisulfanediyldibenzoyl Chloride using X-ray crystallography []. This technique allows researchers to determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths and angles. The study found that the acid chloride groups in the molecule are oriented to allow for an attractive non-bonding interaction between an oxygen and a sulfur atom.
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